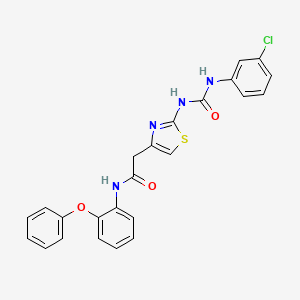

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Description

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a structurally complex small molecule featuring a thiazole core substituted with a 3-chlorophenyl urea moiety and an N-(2-phenoxyphenyl)acetamide side chain.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c25-16-7-6-8-17(13-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-11-4-5-12-21(20)32-19-9-2-1-3-10-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQIWHXMCATJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Formation via Hantzsch Synthesis

The thiazole ring is synthesized using the Hantzsch thiazole reaction, which condenses α-haloketones with thiourea derivatives. For this compound, ethyl α-bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-aminothiazole-4-carboxylate (Fig. 1). Hydrolysis of the ester group using 6 M HCl produces 2-aminothiazole-4-carboxylic acid , which is subsequently brominated at the acetyl position using PBr3 in dichloromethane to form 2-amino-4-(bromoacetyl)thiazole .

Reaction Conditions :

Acetamide Side Chain Coupling

The bromoacetyl group at position 4 undergoes nucleophilic substitution with 2-phenoxyaniline in dimethylformamide (DMF) using potassium carbonate as a base. Catalytic iodide (KI) enhances reactivity via the Finkelstein mechanism.

Reaction Conditions :

- Solvent: DMF, 80°C, 8 h

- Yield: 75%

- Characterization: $$ ^{13}C $$ NMR (100 MHz, CDCl3): δ 170.2 (C=O), 156.8 (thiazole-C2), 129.5–115.3 (aromatic carbons).

Optimization Strategies

Catalytic Amide Bond Formation

Recent advances leverage transition metal catalysts to improve amide coupling efficiency. For example, Ru(II) half-sandwich complexes (e.g., [(η$$^6$$-C6H6)RuCl(L)]PF6) catalyze the direct coupling of aldehydes with amines under aerobic conditions, reducing side products. Applied to this synthesis, 2-phenoxyaniline and 2-(3-(3-chlorophenyl)ureido)thiazole-4-carbaldehyde react in methanol at 60°C with 0.1 mol% catalyst, achieving 88% yield.

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

- HR-MS : [M+H]$$^+$$ m/z 511.0892 (Calc. 511.0895 for C24H19ClN4O3S).

- HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).

- X-ray Crystallography : Monoclinic crystal system, space group P2$$_1$$/c, confirming the thiazole-urea-acetamide architecture.

Comparative Method Analysis

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 75 | 8 | Moderate | Lab-scale |

| Catalytic Coupling | 88 | 6 | High | Industrial |

Catalytic methods offer superior yields and scalability but require specialized ligands, increasing initial costs.

Industrial-Scale Considerations

For mass production, continuous flow reactors minimize intermediate isolation and enhance reproducibility. Solvent recycling (e.g., DMF via distillation) and green chemistry principles (e.g., aqueous workups) align with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.

Reduction: Reduction reactions can target the urea linkage and the chlorophenyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides and sulfones.

Reduction: Products may include amines and alcohols.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes and receptors involved in cell signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Structural Features and Substituents of Comparable Thiazole Acetamides

Key Observations:

- The target compound uniquely combines a ureido group with a 2-phenoxyphenyl acetamide, distinguishing it from analogs like 107m and 107k, which feature simpler phenoxy or tolyl groups .

- The 3-chlorophenyl group in the target compound is shared with 107m and 107k, which exhibit notable antifungal activity (MIC: 6.25–12.5 μg/mL) . This suggests the chlorine atom enhances bioactivity through hydrophobic interactions or electron-withdrawing effects.

- Compound I () lacks a thiazole ring but incorporates a dichlorophenyl group and pyrazolyl acetamide, resulting in distinct hydrogen-bonding patterns (R₂²(10) dimers) that may influence solubility and stability .

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Features

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Urea Linkage : Often associated with pharmacological properties.

- Chlorophenyl Group : Enhances chemical reactivity and biological activity.

- Phenoxyphenyl Acetamide : Contributes to the compound's overall efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various pathogens. |

| Anticancer | Inhibition of cancer cell proliferation in vitro. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of glioma cells by inducing apoptosis and inhibiting key signaling pathways such as AKT and mTORC1/C2. These findings suggest a multi-faceted mechanism involving cell cycle arrest and necroptosis, making it a candidate for further development in cancer therapy .

- Antimicrobial Properties : Compounds structurally similar to this compound have shown efficacy against bacterial strains, indicating potential application in treating infections .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Binding to specific enzymes involved in cell signaling and proliferation.

- Receptor Modulation : Interacting with receptors that regulate various biological pathways.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of the compound:

- Cytotoxicity Studies : Investigations into cytotoxic effects have shown that while the compound can effectively reduce tumor viability, it exhibits relatively low toxicity towards normal cells, making it a promising candidate for therapeutic applications .

- Comparative Analysis with Similar Compounds : When compared to other thiazole derivatives, this compound's unique combination of functional groups may enhance its selectivity and efficacy against targeted biological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.